6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery programs . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with an amino group at the 3-position and an iodine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves the use of aminopyridines as starting materials. One common method is the Sonogashira coupling reaction, where a 3-halosubstituted-2-amino-pyridine is reacted with an alkyne in the presence of a palladium catalyst . This is followed by cyclization to form the azaindole structure. Another method involves the use of microwave heating to accelerate the reaction steps, such as epoxide-opening-cyclization-dehydration sequences .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The amino group at the 3-position can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various substituents at specific positions on the azaindole ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira, Suzuki, and Heck reactions.
Microwave Heating: Used to accelerate reaction steps.
Organometallic Reagents: Used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted azaindoles, while cross-coupling reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential kinase inhibitor in drug discovery programs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the azaindole derivative.
Comparison with Similar Compounds
Similar Compounds
6-Azaindole: Another azaindole derivative with similar biological activities.
7-Azaindole: Known for its antimicrobial properties.
5-Azaindole: Studied for its potential as an HIV-1 attachment inhibitor.
Uniqueness
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to the presence of both an amino group and an iodine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-iodo-1H-pyrrolo[3,2-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCQLSFGBHBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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